molecular formula C24H18Cl2N4O B11614711 2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11614711
M. Wt: 449.3 g/mol
InChI Key: PDCRVAJXJSCDSC-UHFFFAOYSA-N
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Description

2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of two chlorophenyl groups and one methoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazones with aromatic aldehydes under oxidative conditions. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-aryl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidines
  • 2-aryl-6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines

Uniqueness

2,5-BIS(4-CHLOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other triazolopyrimidine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18Cl2N4O

Molecular Weight

449.3 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H18Cl2N4O/c1-31-22-5-3-2-4-19(22)21-14-20(15-6-10-17(25)11-7-15)27-24-28-23(29-30(21)24)16-8-12-18(26)13-9-16/h2-14,21H,1H3,(H,27,28,29)

InChI Key

PDCRVAJXJSCDSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NC(=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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